N-(3,4-dimethylphenyl)imidodicarbonimidic diamide
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Overview
Description
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)imidodicarbonimidic diamide typically involves the reaction of 3,4-dimethylaniline with cyanamide under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(3,4-dimethylphenyl)imidodicarbonimidic diamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)imidodicarbonimidic diamide can be compared with other similar compounds such as:
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound has similar structural features but with methoxy groups instead of methyl groups.
N-(3,4-dimethylphenyl)guanidine: Another related compound with a guanidine functional group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(3,4-dimethylphenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-6-3-4-8(5-7(6)2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRGNRZIYZQAOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N=C(N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964455 |
Source
|
Record name | N-(3,4-Dimethylphenyl)triimidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49872-75-5 |
Source
|
Record name | NSC125218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,4-Dimethylphenyl)triimidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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